

An In-depth Technical Guide to 2,3-Butanedione-¹³C₂ in Scientific Research

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Compound of Interest

Compound Name: 2,3-Butanedione-¹³C₂

Cat. No.: B1147304

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Butanedione-¹³C₂, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document details its chemical and physical properties, outlines key experimental protocols for its use in metabolic flux analysis, and visualizes its role in significant biochemical pathways.

Core Compound Data: 2,3-Butanedione-¹³C₂

2,3-Butanedione-¹³C₂, also known as Diacetyl-¹³C₂, is a labeled form of the naturally occurring diketone. The incorporation of two carbon-13 isotopes provides a distinct mass shift, making it an invaluable tracer for metabolic studies.

Chemical Identifier:

- CAS Number: 1173018-75-1[1][2][3]

Quantitative Physicochemical Properties

A summary of the key quantitative data for 2,3-Butanedione-¹³C₂ is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$^{13}\text{C}_2\text{C}_2\text{H}_6\text{O}_2$	[2]
Molecular Weight	88.07 g/mol	[1][2]
Exact Mass	88.043489101 Da	[2]
Isotopic Purity	99 atom % ^{13}C	[1]
Chemical Purity (Assay)	97% (CP)	[1]
Physical Form	Liquid	[1]
Boiling Point	88 °C	[1]
Density	1.003 g/mL at 25 °C	[1]
Storage Temperature	2-8°C	[1]
Flash Point	7 °C (closed cup)	[1]
Water Solubility	200 g/L at 25 °C	[4]
LogP (Octanol/Water Partition Coefficient)	-1.34	[4]

Application in Metabolic Flux Analysis

2,3-Butanedione- $^{13}\text{C}_2$ is a powerful tool in ^{13}C Metabolic Flux Analysis (^{13}C -MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing ^{13}C -labeled substrates into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions. This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.

While direct feeding of 2,3-Butanedione- $^{13}\text{C}_2$ can be employed to study its specific metabolic fate, it is more commonly analyzed as a product of upstream metabolic pathways when a primary ^{13}C -labeled carbon source, such as [$^{13}\text{C}_6$]glucose, is used.

Experimental Protocols

The following sections detail generalized experimental protocols for ^{13}C -MFA, which are applicable for studying the metabolism of 2,3-Butanedione. These protocols focus on the common analytical techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: ^{13}C -Labeling Experiment and Sample Preparation for GC-MS Analysis

This protocol outlines the steps for conducting a ^{13}C -labeling experiment and preparing cell samples for the analysis of proteinogenic amino acids, which are indicators of intracellular metabolic fluxes.

1. Cell Culture and Isotope Labeling:

- Culture cells in a defined minimal medium to ensure the primary carbon source is the ^{13}C -labeled substrate.
- Introduce the ^{13}C -labeled substrate (e.g., $[1-^{13}\text{C}]\text{glucose}$) and allow the cells to reach a metabolic and isotopic steady state. This typically requires incubation for a period that allows for several cell doublings.

2. Cell Harvesting and Quenching:

- Rapidly quench metabolic activity to preserve the in vivo metabolic state. This can be achieved by quickly transferring the cell culture to a cold quenching solution (e.g., -20°C 60% methanol).
- Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

3. Cell Lysis and Protein Hydrolysis:

- Wash the cell pellet with a cold saline solution to remove any remaining media components.
- Lyse the cells and hydrolyze the cellular proteins to their constituent amino acids. A common method is acid hydrolysis using 6 M HCl at $100\text{--}110^{\circ}\text{C}$ for 24 hours.^[5]

4. Derivatization of Amino Acids:

- Dry the hydrolysate completely.
- Derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates t-

butyldimethylsilyl (tBDMS) derivatives.[\[5\]](#)

5. GC-MS Analysis:

- Inject the derivatized sample into a GC-MS system.
- The gas chromatograph separates the individual amino acid derivatives.
- The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each amino acid.

Protocol 2: NMR-Based ^{13}C Metabolomics

NMR spectroscopy provides complementary information to GC-MS, particularly in resolving the positional information of ^{13}C labels within a molecule.

1. Sample Preparation for NMR:

- Perform cell culture and harvesting as described in the GC-MS protocol.
- Extract metabolites from the cell pellet using a suitable solvent system (e.g., a methanol/chloroform/water extraction).
- Lyophilize the polar metabolite fraction to a dry powder.

2. NMR Data Acquisition:

- Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., a phosphate buffer in D_2O containing a known concentration of a reference standard like DSS).
- Acquire ^{13}C NMR spectra. One-dimensional (1D) ^{13}C spectra can provide information on the overall labeling of different carbon positions.[\[6\]](#)[\[7\]](#)
- For more detailed analysis, two-dimensional (2D) NMR experiments such as ^1H - ^{13}C HSQC can be employed to resolve overlapping signals and confirm assignments.

3. NMR Data Processing and Analysis:

- Process the raw NMR data (e.g., Fourier transformation, phasing, and baseline correction).
- Integrate the signals of interest to determine the relative abundance of ^{13}C at specific carbon positions.
- Analyze the splitting patterns (J-coupling) to deduce the connectivity of labeled carbons.

Biochemical Pathway: 2,3-Butanediol Biosynthesis

2,3-Butanedione (diacetyl) is a key intermediate in the microbial biosynthesis of 2,3-butanediol, a bulk chemical with numerous industrial applications. The pathway typically starts from pyruvate, a central metabolite derived from glycolysis.

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